molecular formula C12H5Cl3O B1345172 2,4,7-Trichlorodibenzofuran CAS No. 83704-42-1

2,4,7-Trichlorodibenzofuran

Cat. No.: B1345172
CAS No.: 83704-42-1
M. Wt: 271.5 g/mol
InChI Key: SZBZRVJHPZIGAY-UHFFFAOYSA-N
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Description

2,4,7-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, belonging to the family of polychlorinated dibenzofurans. These compounds are known for their persistence in the environment and potential toxicological effects. The molecular formula of this compound is C₁₂H₅Cl₃O, and it has a molecular weight of 271.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 2, 4, and 7 positions on the dibenzofuran ring .

Industrial Production Methods: Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing organic materials, such as polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs), at temperatures below 1200°C. This process can lead to the formation of various polychlorinated dibenzofurans, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichlorodibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,7-Trichlorodibenzofuran has several applications in scientific research:

Mechanism of Action

2,4,7-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the complex translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcriptional activation of various genes involved in xenobiotic metabolism. This mechanism is responsible for both the biochemical and toxic effects of this compound .

Comparison with Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,4,8-Trichlorodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran

Comparison: 2,4,7-Trichlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile. Compared to 2,3,7,8-Tetrachlorodibenzofuran, it is less toxic but still poses significant environmental and health risks. The presence of chlorine atoms at the 2, 4, and 7 positions makes it distinct in terms of its interaction with biological molecules and its persistence in the environment .

Properties

IUPAC Name

2,4,7-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-2-8-9-3-7(14)4-10(15)12(9)16-11(8)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBZRVJHPZIGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232555
Record name 2,4,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-42-1
Record name 2,4,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94VJT8NH95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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